3-Chlorobicyclo[1.1.1]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorobicyclo[111]pentan-1-amine is a bicyclic amine compound with the molecular formula C5H8ClN It is characterized by a unique bicyclo[111]pentane structure, which consists of three carbon atoms forming a triangular prism-like shape
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobicyclo[1.1.1]pentan-1-amine typically involves a multi-step reaction process. One common method includes the following steps:
Lithium Hydroxide Monohydrate / Diethyl Ether: The initial step involves the reaction of lithium hydroxide monohydrate with diethyl ether in the presence of tetrahydrofuran and water at 20°C for 3 hours.
Diphenyl Phosphoryl Azide / Triethylamine: The intermediate product is then reacted with diphenyl phosphoryl azide and triethylamine at temperatures ranging from 30°C to 90°C.
Hydrogen Chloride / 1,4-Dioxane: Finally, the product is treated with hydrogen chloride in 1,4-dioxane and ethyl acetate at 20°C to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the bicyclo[1.1.1]pentane structure.
Reduction: Various amine derivatives.
Substitution: Compounds where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
3-Chlorobicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Chlorobicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorobicyclo[1.1.1]pentan-1-amine
- 3-Aminobicyclo[1.1.1]pentan-1-yl)methanol
- 3-Phenylbicyclo[1.1.1]pentan-1-amine
Uniqueness
3-Chlorobicyclo[1.1.1]pentan-1-amine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C5H8ClN |
---|---|
Molecular Weight |
117.58 g/mol |
IUPAC Name |
3-chlorobicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C5H8ClN/c6-4-1-5(7,2-4)3-4/h1-3,7H2 |
InChI Key |
UBDMCGLTLPKOSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.